2-[(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, an ethoxy group, and a hydrazinylidene moiety attached to a dimethylcyclohexane-dione framework
Preparation Methods
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole derivative with ethyl iodide in the presence of a base.
Formation of the Hydrazinylidene Moiety: The hydrazinylidene moiety is formed by reacting the benzothiazole derivative with hydrazine hydrate.
Cyclization: The final step involves the cyclization of the intermediate product with dimethylcyclohexane-1,3-dione under acidic conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.
Chemical Reactions Analysis
2-[(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and controlled temperature and pressure conditions.
Scientific Research Applications
2-[(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound is studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or it may interact with cancer cell receptors, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
2-[(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione can be compared with other benzothiazole derivatives, such as:
2-[(6-methoxy-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(6-chloro-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione: Similar structure but with a chloro group instead of an ethoxy group.
2-[(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione: Similar structure but with a methyl group instead of an ethoxy group.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-10-5-6-11-14(7-10)24-16(18-11)20-19-15-12(21)8-17(2,3)9-13(15)22/h5-7H,4,8-9H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARJVTQRCWBGLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NN=C3C(=O)CC(CC3=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NN=C3C(=O)CC(CC3=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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